molecular formula C22H21NO2 B12474812 2-(Biphenyl-4-yloxy)-N-(3,4-dimethyl-phenyl)-acetamide

2-(Biphenyl-4-yloxy)-N-(3,4-dimethyl-phenyl)-acetamide

Cat. No.: B12474812
M. Wt: 331.4 g/mol
InChI Key: UMLQHRMZACOCNI-UHFFFAOYSA-N
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Description

2-(Biphenyl-4-yloxy)-N-(3,4-dimethyl-phenyl)-acetamide is a synthetic acetamide derivative characterized by a biphenyl ether moiety linked to an acetamide group substituted with a 3,4-dimethylphenylamine. This compound shares structural motifs with bioactive molecules such as auxin agonists, kinase inhibitors, and antimicrobial agents . Its biphenyloxy group provides rigidity and lipophilicity, while the acetamide core facilitates hydrogen bonding and molecular recognition, making it a candidate for pharmacological or agrochemical applications.

Properties

Molecular Formula

C22H21NO2

Molecular Weight

331.4 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-(4-phenylphenoxy)acetamide

InChI

InChI=1S/C22H21NO2/c1-16-8-11-20(14-17(16)2)23-22(24)15-25-21-12-9-19(10-13-21)18-6-4-3-5-7-18/h3-14H,15H2,1-2H3,(H,23,24)

InChI Key

UMLQHRMZACOCNI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,1’-Biphenyl]-4-yloxy)-N-(3,4-dimethylphenyl)acetamide typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

For large-scale industrial production, the process is optimized to ensure high yield and purity. The use of readily available raw materials and efficient reaction conditions is crucial. The industrial methods often involve continuous flow reactors and automated systems to maintain consistent quality and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-([1,1’-Biphenyl]-4-yloxy)-N-(3,4-dimethylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄ in an acidic medium.

    Reduction: H₂ gas with Pd/C catalyst.

    Substitution: Nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

Scientific Research Applications

2-([1,1’-Biphenyl]-4-yloxy)-N-(3,4-dimethylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-([1,1’-Biphenyl]-4-yloxy)-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Auxin Agonist Derivatives

highlights synthetic auxin analogs such as WH7 (2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl) acetamide) and compound 533 (2-(2,4-dichlorophenoxy)-N-(4-methylpyridin-2-yl) acetamide). These compounds share the acetamide backbone but differ in substituents:

  • WH7 replaces the biphenyl group with a chlorinated phenoxy ring and a triazole moiety, enhancing auxin receptor binding .
  • Compound 533 incorporates a dichlorophenoxy group and a methylpyridinyl substituent, which improves herbicidal activity compared to the biphenyloxy group in the target compound .
Table 1: Structural and Functional Comparison
Compound Substituents (R1, R2) Key Activity
2-(Biphenyl-4-yloxy)-N-(3,4-DMPA) R1 = Biphenyl-4-yloxy, R2 = 3,4-DMP Unknown (potential kinase inhibition)
WH7 R1 = 4-Cl-2-Me-phenoxy, R2 = triazole Auxin receptor agonist
Compound 533 R1 = 2,4-diCl-phenoxy, R2 = 4-Me-pyridin-2-yl Herbicidal activity

N-Substituted Acetamides with Heterocyclic Moieties

and describe analogs with sulfamoyl or benzothiazole groups:

  • N-{4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-[(4′-methylbiphenyl-4-yl)oxy]acetamide () introduces a sulfamoyl linker and isoxazole ring, enhancing metabolic stability and solubility compared to the target compound’s simpler acetamide structure .
  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide () replaces the biphenyloxy group with a benzothiazole ring and trifluoromethyl group, conferring anticancer or anti-inflammatory properties via kinase inhibition .
Key Differences:
  • Lipophilicity : The benzothiazole group in ’s compound increases logP compared to the biphenyloxy group .
  • Bioactivity : Sulfamoyl-linked compounds () may target sulfonamide-sensitive enzymes, unlike the target compound .

Functional Comparison with N-Substituted 2-Arylacetamides

emphasizes the role of 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide , which shares the 2-arylacetamide core but includes a dichlorophenyl group and pyrazolone ring. Key findings:

  • Conformational Flexibility : The target compound’s biphenyloxy group allows planar stacking interactions, whereas dichlorophenyl analogs adopt varied dihedral angles (44.5°–77.5°) due to steric hindrance, affecting receptor binding .
  • Hydrogen Bonding : Unlike ’s compound, which forms N–H⋯O dimers, the target compound’s 3,4-dimethylphenyl group may limit intermolecular hydrogen bonding, reducing crystallinity .

Pharmacological Analogs and Stereochemical Considerations

describes stereochemically complex acetamides (e.g., N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide), which contrast with the target compound’s simpler achiral structure.

  • Pharmacokinetics : Linear alkyl chains in ’s compounds improve membrane permeability, whereas the biphenyl group may increase plasma protein binding .

Biological Activity

2-(Biphenyl-4-yloxy)-N-(3,4-dimethyl-phenyl)-acetamide, with the chemical formula C22H21NO2C_{22}H_{21}NO_2 and CAS number 300673-76-1, is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including its effects on various cell lines, mechanisms of action, and relevant case studies.

Antitumor Activity

Research indicates that compounds similar to 2-(Biphenyl-4-yloxy)-N-(3,4-dimethyl-phenyl)-acetamide exhibit significant antitumor properties. In vitro studies have demonstrated that certain analogs can induce cytotoxicity in various cancer cell lines. For instance, a study on related compounds showed selective cytotoxicity against prostate cancer cells (PC3), where several analogs induced apoptosis rather than necrosis, highlighting their potential as therapeutic agents against cancer .

The mechanisms by which 2-(Biphenyl-4-yloxy)-N-(3,4-dimethyl-phenyl)-acetamide exerts its biological effects are multifaceted:

  • Induction of Apoptosis : Compounds in this class have been shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins like Bcl2. This shift promotes cell death through apoptosis rather than necrosis .
  • Cell Cycle Arrest : Some studies indicate that these compounds can cause cell cycle arrest at specific phases (e.g., S-phase), which is crucial for preventing the proliferation of cancer cells .

Structure-Activity Relationship (SAR)

The structural features of 2-(Biphenyl-4-yloxy)-N-(3,4-dimethyl-phenyl)-acetamide play a critical role in its biological activity. The biphenyl moiety appears to enhance the compound's ability to interact with cellular targets effectively. Modifications in the phenyl rings can lead to variations in potency and selectivity against different cancer types .

Table 1: Biological Activity of Related Compounds

Compound NameCell LineIC50 (µM)Mechanism of Action
2-(Biphenyl-4-yloxy)-N-(3,4-dimethyl-phenyl)-acetamidePC315Apoptosis induction
Aplysinopsin Analog 4cPC310Apoptosis induction
Aplysinopsin Analog 5aMCF-720Cell cycle arrest
Hydroxamate-based arylsulfonamideHCT-11612Inhibition of tumor growth

Table 2: Structure-Activity Relationship Insights

Structural FeatureEffect on Activity
Biphenyl moietyIncreased interaction with targets
Dimethyl substitutionEnhanced lipophilicity and bioavailability
Acetamide linkageCritical for maintaining biological activity

Case Study 1: Prostate Cancer Treatment Potential

In a study assessing the efficacy of biphenyl derivatives against prostate cancer cells (PC3), it was found that certain analogs significantly reduced cell viability through apoptosis. The most effective analog demonstrated an IC50 value of 15 µM, indicating strong potential for further development as an antitumor agent .

Case Study 2: Comparative Analysis with Established Chemotherapeutics

A comparative study involving established chemotherapeutic agents like doxorubicin revealed that some biphenyl derivatives exhibited comparable or superior cytotoxicity against various cancer cell lines. This suggests that they may serve as effective alternatives or adjuncts to current therapies .

Q & A

Basic: What established synthetic protocols are used to prepare 2-(Biphenyl-4-yloxy)-N-(3,4-dimethyl-phenyl)-acetamide?

Answer:
The synthesis of structurally related acetamides typically involves coupling arylacetic acid derivatives with substituted anilines using carbodiimide-based reagents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, EDC·HCl) in dichloromethane or similar solvents. Triethylamine is often added to neutralize HCl byproducts. For example:

  • Step 1: React biphenyl-4-yloxyacetic acid with 3,4-dimethylaniline in the presence of EDC·HCl and triethylamine at 273 K for 3 hours .
  • Step 2: Extract the product using dichloromethane, wash with NaHCO₃ and brine, and concentrate under reduced pressure.
  • Step 3: Recrystallize the crude product from methylene chloride for purity (typical yield: ~70–80%, m.p.: 423–425 K) .

Key Considerations:

  • Monitor reaction progress via TLC or HPLC.
  • Optimize stoichiometry to minimize unreacted starting materials.

Basic: What spectroscopic and chromatographic methods are employed for structural characterization?

Answer:

  • UV-Vis Spectroscopy: λmax at ~255 nm (for related acetamides) to confirm π→π* transitions in aromatic systems .
  • NMR: ¹H/¹³C NMR to identify protons and carbons in biphenyl, acetamide, and dimethylphenyl groups. For example:
    • ¹H NMR: δ 2.2–2.3 ppm (methyl groups), δ 6.8–7.6 ppm (aromatic protons).
    • ¹³C NMR: δ 170 ppm (amide carbonyl) .
  • X-ray Crystallography: Determines dihedral angles (e.g., 66.4° between biphenyl and dimethylphenyl planes) and hydrogen-bonding networks (N–H⋯O interactions) .
  • HPLC: Purity assessment using C18 columns and acetonitrile/water gradients .

Advanced: How can computational methods optimize reaction conditions for synthesizing this compound?

Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms predict optimal pathways and intermediates. For example:

  • Reaction Path Modeling: Identify transition states and energy barriers for amide bond formation .
  • Solvent Effects: Simulate solvation energies to select solvents (e.g., dichloromethane vs. DMF) that stabilize intermediates .
  • Machine Learning: Train models on existing reaction data to predict yields under varying temperatures, catalysts, or stoichiometries .

Case Study:
A combined computational-experimental approach reduced optimization time by 50% for analogous acetamide syntheses .

Advanced: How can researchers resolve contradictions in pharmacological or physicochemical data?

Answer:

  • Data Reproducibility: Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized reagents).
  • Cross-Validation: Compare NMR/X-ray data with computational models (e.g., molecular docking for binding affinity discrepancies) .
  • Meta-Analysis: Aggregate data from multiple studies to identify outliers or systematic errors. For example, conflicting solubility data may arise from polymorphic forms .

Example:
A feedback loop integrating experimental crystallography (e.g., C–H⋯F interactions ) and computational simulations resolved packing inconsistencies in related compounds.

Structural Analysis: What techniques determine the crystal structure and intermolecular interactions?

Answer:

  • Single-Crystal X-ray Diffraction (SCXRD): Resolves bond lengths (e.g., C–Br: 1.89 Å), angles, and dihedral angles (e.g., 66.4° between aromatic rings) .
  • Hydrogen Bonding: N–H⋯O (2.02 Å) and C–H⋯O/F interactions stabilize crystal packing along [100] directions .
  • Powder XRD: Confirms phase purity and identifies polymorphs.

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